molecular formula C6H7BN2O4 B13459815 (4-Amino-2-nitrophenyl)boronic acid

(4-Amino-2-nitrophenyl)boronic acid

Cat. No.: B13459815
M. Wt: 181.94 g/mol
InChI Key: GWANFFQKCNZFII-UHFFFAOYSA-N
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Description

(4-Amino-2-nitrophenyl)boronic acid is an organic compound with the molecular formula C6H7BN2O4 It is a boronic acid derivative, characterized by the presence of both an amino group and a nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-nitrophenyl)boronic acid typically involves the reaction of 4-amino-2-nitrophenyl bromide with a boronic acid derivative. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran, under the presence of a palladium catalyst. The reaction conditions often include heating and the use of a base such as potassium carbonate to facilitate the formation of the boronic acid group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same fundamental reactions but may include additional steps for purification and isolation to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-2-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Amino-2-nitrophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-2-nitrophenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves the transfer of the boronic acid group to the palladium complex, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

  • 4-Nitrophenylboronic acid
  • 2-Nitrophenylboronic acid
  • 4-Nitrophenylboronic acid pinacol ester

Comparison: (4-Amino-2-nitrophenyl)boronic acid is unique due to the presence of both an amino group and a nitro group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. For example, 4-Nitrophenylboronic acid lacks the amino group, limiting its reactivity in certain contexts .

Properties

Molecular Formula

C6H7BN2O4

Molecular Weight

181.94 g/mol

IUPAC Name

(4-amino-2-nitrophenyl)boronic acid

InChI

InChI=1S/C6H7BN2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H,8H2

InChI Key

GWANFFQKCNZFII-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N)[N+](=O)[O-])(O)O

Origin of Product

United States

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